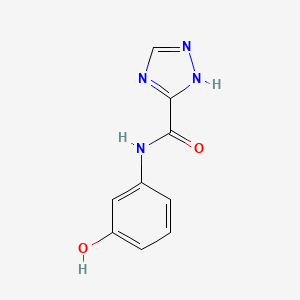![molecular formula C15H15ClO2 B5867947 {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the phenylmethanol family and has a molecular weight of 284.78 g/mol. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mecanismo De Acción
The mechanism of action of {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol is not fully understood. However, studies have shown that this compound interacts with various cellular pathways and targets, including the Akt/mTOR signaling pathway, the NF-κB pathway, and the MAPK pathway. These interactions lead to the inhibition of cancer cell growth, neuroprotection, and cardiovascular benefits.
Biochemical and Physiological Effects:
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has shown various biochemical and physiological effects in scientific research. In cancer treatment, this compound has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth. In neurological disorders, {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has been shown to reduce oxidative stress, improve cognitive function, and protect against neurodegeneration. In cardiovascular diseases, this compound has been shown to reduce blood pressure, improve cardiac function, and protect against heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol in lab experiments include its potential therapeutic applications in cancer treatment, neurological disorders, and cardiovascular diseases. This compound has also shown low toxicity and high efficacy in preclinical studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol research include exploring its potential therapeutic applications in other diseases such as diabetes, obesity, and inflammation. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods and formulations may increase the efficacy and accessibility of this compound for clinical use.
Métodos De Síntesis
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzyl chloride with sodium phenoxide in the presence of copper (I) iodide to form 4-methylphenyl phenyl ether. The second step involves the reaction of 4-methylphenyl phenyl ether with thionyl chloride to form 4-methylphenyl phenyl ether chloride. The final step involves the reaction of 4-methylphenyl phenyl ether chloride with 5-chloro-2-hydroxybenzaldehyde in the presence of potassium carbonate to form {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol.
Aplicaciones Científicas De Investigación
{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurological disorders, {5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol has been studied for its neuroprotective effects and potential to treat Alzheimer's disease. In cardiovascular diseases, this compound has been studied for its ability to reduce blood pressure and improve heart function.
Propiedades
IUPAC Name |
[5-chloro-2-[(4-methylphenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDRGWZZXMUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)
![1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5867913.png)
![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)




![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)
